3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O4 It is a derivative of cinnamyl alcohol, featuring three methoxy groups attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate reagent. One common method includes the use of McFarlandic acid, methanol, and toluene, followed by the addition of pyridine and piperidine as catalysts. The reaction mixture is heated to reflux at 110°C for several hours, then cooled and processed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient separation techniques to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces 3-(2,4,5-trimethoxyphenyl)prop-2-enal or 3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid.
Reduction: Produces 3-(2,4,5-trimethoxyphenyl)propane.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involved in calming and anti-epileptic activities. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one
- 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H16O4 |
---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3 |
InChI-Schlüssel |
TXWGYXAWALNJBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=CCO)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.